![molecular formula C25H27ClFN3O2 B2519802 3-((3-chlorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one CAS No. 897734-47-3](/img/structure/B2519802.png)
3-((3-chlorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one
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Description
Synthesis Analysis
The synthesis of piperazine derivatives typically involves the reaction of a diamine with a dicarbonyl compound . In the case of this compound, it appears that a 3-chlorophenyl group and a 2-fluorophenyl group have been attached to the nitrogen atoms of the piperazine ring. This could potentially be achieved through a series of substitution reactions.Scientific Research Applications
a. Dopamine D3 Receptor Agonist: The compound’s piperazine moiety suggests potential interactions with neurotransmitter receptors. Investigating its affinity for dopamine D3 receptors could lead to the development of novel antipsychotic or anti-addiction drugs .
b. Anti-Inflammatory Effects: Hydroxy-substituted pyridinones often exhibit anti-inflammatory properties. Researchers could explore the compound’s ability to modulate inflammatory pathways, potentially leading to new therapeutic agents.
Organic Synthesis and Catalysis
The chlorophenyl and fluorophenyl substituents make this compound an interesting candidate for catalytic reactions:
a. Protodeboronation: Protodeboronation of boronic esters is essential in organic synthesis. Investigating whether this compound undergoes efficient protodeboronation could expand its utility as a building block .
b. Alkene Hydromethylation: The radical approach used for protodeboronation could also enable formal anti-Markovnikov alkene hydromethylation. This transformation remains relatively unexplored, and the compound’s structure suggests it could participate in such reactions .
properties
IUPAC Name |
3-[(3-chlorophenyl)-[4-(2-fluorophenyl)piperazin-1-yl]methyl]-1-ethyl-4-hydroxy-6-methylpyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27ClFN3O2/c1-3-30-17(2)15-22(31)23(25(30)32)24(18-7-6-8-19(26)16-18)29-13-11-28(12-14-29)21-10-5-4-9-20(21)27/h4-10,15-16,24,31H,3,11-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKZPYLMNDFWOAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=C(C1=O)C(C2=CC(=CC=C2)Cl)N3CCN(CC3)C4=CC=CC=C4F)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27ClFN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-((3-chlorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one |
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